Syringetin-3-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La syringétine-3-O-glucoside est un glycoside de flavonol, un type de composé polyphénolique présent dans diverses plantes. Il s'agit d'un dérivé de la syringétine, un flavonol O-méthylé. Ce composé est connu pour ses propriétés antioxydantes et se retrouve dans les raisins rouges, le Lysimachia congestiflora et le Vaccinium uliginosum (myrtilles des marais) .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La syringétine-3-O-glucoside peut être synthétisée par glycosylation de la syringétine. Le processus implique la réaction de la syringétine avec un donneur de glucosyle approprié en conditions acides ou enzymatiques. La chromatographie en contre-courant à haute vitesse (HSCCC) a été utilisée avec succès pour l'isolement préparatif de la syringétine-3-O-glucoside à partir de sources naturelles .

Méthodes de production industrielle : La production industrielle de syringétine-3-O-glucoside implique généralement l'extraction à partir de matières végétales riches en flavonols. Le processus d'extraction comprend l'extraction par solvant suivie d'une purification utilisant des techniques telles que la HSCCC et la chromatographie liquide haute performance (HPLC) .

Analyse Des Réactions Chimiques

Types de réactions : La syringétine-3-O-glucoside subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution.

Réactifs et conditions courants :

Oxydation : Des oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

Réduction : Des réducteurs comme le borohydrure de sodium sont généralement utilisés.

Substitution : Des réactions de substitution nucléophile peuvent se produire en conditions basiques.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de quinones, tandis que la réduction peut produire des dérivés dihydro .

4. Applications de la recherche scientifique

La syringétine-3-O-glucoside a un large éventail d'applications en recherche scientifique :

Chimie : Utilisée comme étalon pour les méthodes analytiques et dans l'étude des composés polyphénoliques.

Biologie : Investigée pour son rôle dans les mécanismes de défense des plantes et ses propriétés antioxydantes.

Médecine : Etudiée pour ses effets anticancéreux, anti-inflammatoires et neuroprotecteurs potentiels.

Industrie : Utilisée dans l'industrie alimentaire et des boissons pour ses propriétés antioxydantes et ses avantages potentiels pour la santé

5. Mécanisme d'action

La syringétine-3-O-glucoside exerce ses effets par l'intermédiaire de diverses cibles et voies moléculaires. Elle induit la différenciation des ostéoblastes humains par l'intermédiaire des voies de la protéine morphogénétique osseuse-2 (BMP-2) et de la kinase régulée par le signal extracellulaire 1/2 (ERK1/2) . De plus, il a été démontré qu'elle module les voies liées au vieillissement ou au stress, contribuant ainsi à ses propriétés antioxydantes et anti-inflammatoires .

Composés similaires :

Isorhamnétine : Un autre flavonol O-méthylé ayant des propriétés antioxydantes similaires.

Laricitrine : Structurellement similaire à la syringétine, avec des activités biologiques comparables.

Ayanine : Un autre glycoside de flavonol ayant des propriétés antioxydantes et anti-inflammatoires

Unicité : La syringétine-3-O-glucoside est unique en raison de son motif de glycosylation spécifique, qui améliore sa solubilité et sa biodisponibilité. Cela la rend particulièrement efficace dans diverses applications biologiques et médicales par rapport à ses homologues non glycosylés .

Applications De Recherche Scientifique

Antioxidant Activity

Syringetin-3-glucoside exhibits notable antioxidant properties, which can help mitigate oxidative stress in biological systems. Studies have shown that it can scavenge free radicals, thereby protecting cells from oxidative damage. Its antioxidant capacity has been quantified using DPPH and ABTS assays, demonstrating IC50 values of 286.6 µg/mL and 283.0 µg/mL respectively .

Anticancer Properties

Research indicates that this compound may play a role in cancer treatment by enhancing radiosensitivity in certain cancer cell lines. For instance, it has been shown to increase the effectiveness of radiation therapy by promoting apoptosis in lung cancer cells through the caspase-3 pathway . Additionally, it has been hypothesized to inhibit osteoclastogenesis in lung adenocarcinoma models, suggesting potential use in preventing bone metastasis .

Antidiabetic Effects

This compound is identified as an alpha-glucosidase inhibitor, which can reduce postprandial glycemia by inhibiting carbohydrate absorption in the intestine. Its IC50 value (36.8 µM) is reported to be lower than that of acarbose, a standard antidiabetic drug . This suggests its potential as a dietary therapeutic agent for managing diabetes.

Anti-inflammatory and Immunomodulatory Effects

The compound has shown promise in modulating inflammatory responses. Studies indicate that this compound derivatives can enhance cytokine production and exhibit antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. . This positions it as a candidate for developing anti-inflammatory therapies.

Dietary Supplementation

Given its health-promoting properties, this compound is considered for incorporation into dietary supplements aimed at improving overall health and preventing chronic diseases. Its presence in various fruits and vegetables highlights its potential as a functional food component.

Food Preservation

The antioxidant properties of this compound make it suitable for use as a natural preservative in food products. Its ability to inhibit lipid peroxidation can enhance the shelf life of food items while maintaining nutritional quality .

Biodegradable Materials

Research is exploring the integration of this compound into biodegradable polymers to enhance their mechanical properties and stability against environmental degradation. This application could lead to the development of eco-friendly packaging materials that are both effective and sustainable.

Case Study 1: Cancer Treatment Enhancement

A study investigated the effects of this compound on lung cancer cell lines H1299 and C3H/MCA clone 15, demonstrating its ability to enhance radiosensitivity significantly compared to normal cell lines . This finding supports further exploration into its use as an adjunct therapy in cancer treatment protocols.

Case Study 2: Diabetes Management

In vitro studies have confirmed that this compound effectively inhibits alpha-glucosidase activity more potently than acarbose, suggesting its potential role in managing diabetes through dietary interventions . Clinical trials are warranted to evaluate its efficacy in human subjects.

Mécanisme D'action

Syringetin-3-O-glucoside exerts its effects through various molecular targets and pathways. It induces human osteoblast differentiation through the bone morphogenetic protein-2 (BMP-2) and extracellular signal-regulated kinase 1/2 (ERK1/2) pathways . Additionally, it has been shown to modulate aging- or stress-related pathways, contributing to its antioxidant and anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

Isorhamnetin: Another O-methylated flavonol with similar antioxidant properties.

Laricitrin: Structurally similar to syringetin, with comparable biological activities.

Ayanin: Another flavonol glycoside with antioxidant and anti-inflammatory properties

Uniqueness: Syringetin-3-O-glucoside is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it particularly effective in various biological and medicinal applications compared to its non-glycosylated counterparts .

Propriétés

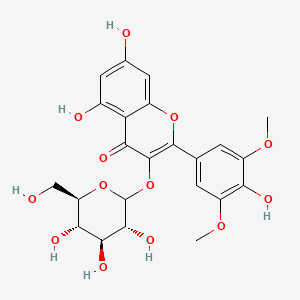

Formule moléculaire |

C23H24O13 |

|---|---|

Poids moléculaire |

508.4 g/mol |

Nom IUPAC |

5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

InChI |

InChI=1S/C23H24O13/c1-32-12-3-8(4-13(33-2)16(12)27)21-22(18(29)15-10(26)5-9(25)6-11(15)34-21)36-23-20(31)19(30)17(28)14(7-24)35-23/h3-6,14,17,19-20,23-28,30-31H,7H2,1-2H3/t14-,17-,19+,20-,23?/m1/s1 |

Clé InChI |

JMFWYRWPJVEZPV-BZMFKJDCSA-N |

SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |

SMILES isomérique |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

SMILES canonique |

COC1=CC(=CC(=C1O)OC)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.